molecular formula C20H29N5O3 B12953841 Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12953841
M. Wt: 387.5 g/mol
InChI Key: NILKNAFPVNTQRA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that combines a quinazoline derivative with a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazoline derivative: This involves the reaction of 2,4-diamino-7-methylquinazoline with appropriate reagents to introduce the desired functional groups.

    Coupling with piperidine: The quinazoline derivative is then coupled with piperidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound shares the piperidine moiety but lacks the quinazoline derivative.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a similar piperidine structure but different functional groups.

Uniqueness

Tert-butyl 4-(((2,4-diamino-7-methylquinazolin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of a quinazoline derivative and a piperidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 4-[(2,4-diamino-7-methylquinazolin-5-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29N5O3/c1-12-9-14-16(17(21)24-18(22)23-14)15(10-12)27-11-13-5-7-25(8-6-13)19(26)28-20(2,3)4/h9-10,13H,5-8,11H2,1-4H3,(H4,21,22,23,24)

InChI Key

NILKNAFPVNTQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=NC(=N2)N)N

Origin of Product

United States

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